molecular formula C20H18N6O3S B2746692 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 852143-96-5

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2746692
CAS No.: 852143-96-5
M. Wt: 422.46
InChI Key: WWDVKYXZHSSZOR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with an ethyl group, a thioether-linked acetamide moiety, and a 1H-indol-3-yl group. The indole moiety may confer unique interactions with hydrophobic pockets in protein targets, distinguishing it from pyridinyl or phenyl-substituted analogs.

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-2-25-19(16-11-21-17-9-4-3-8-15(16)17)23-24-20(25)30-12-18(27)22-13-6-5-7-14(10-13)26(28)29/h3-11,21H,2,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDVKYXZHSSZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Preparation of Indole and Triazole Precursors : The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions. The triazole ring is formed through Huisgen cycloaddition reactions involving azides and alkynes.
  • Thioether Linkage Formation : The indole precursor is reacted with a thiol-containing triazole under basic conditions to form the thioether linkage.
  • Final Acetamide Formation : The compound is completed by reacting the thioether with 3-nitrophenyl acetamide.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity:

  • Gram-positive Bacteria : Studies have demonstrated that derivatives of this compound show promising activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL .
  • Antifungal Activity : The compound also displays antifungal properties against Candida albicans, with certain derivatives achieving MIC values around 7.80 μg/mL .

Anticancer Activity

The anticancer potential of related compounds has been extensively studied:

  • Cytotoxicity : Compounds derived from this class have shown significant cytotoxicity against various cancer cell lines. For instance, some derivatives exhibited IC50 values in the micromolar range (<10 μM) against A549 lung cancer cells .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The indole and triazole moieties may interact with specific enzymes or receptors, modulating their activity and affecting biochemical pathways .
  • Binding Affinity : Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in bacterial resistance mechanisms and cancer cell proliferation .

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of a series of indole-triazole compounds against MRSA. Results showed that certain derivatives significantly inhibited biofilm formation and bacterial growth, highlighting their potential as therapeutic agents in treating resistant infections .

Study 2: Anticancer Efficacy

In another investigation focused on anticancer activities, derivatives were tested against multiple cancer cell lines, including colon carcinoma (HCT116). The results indicated that some compounds had IC50 values as low as 6.2 μM, suggesting strong potential for development as anticancer drugs .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of the compound typically involves multi-step reactions that require precise control over reaction conditions such as temperature, solvent choice, and reactant concentrations to optimize yield and purity. The compound features several functional groups, including an indole moiety, a triazole ring, and a nitrophenyl group, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of similar structures exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with triazole moieties can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MIC) around 256 µg/mL .

Cytotoxicity

The compound has demonstrated promising cytotoxic effects against several cancer cell lines. In vitro studies suggest that it can selectively target cancer cells while sparing normal cells. For example, compounds with similar structural motifs have shown significant growth inhibition percentages against various cancer cell lines such as OVCAR-8 and NCI-H40 .

Enzyme Inhibition

Another notable application of this compound lies in its potential as an enzyme inhibitor. It may inhibit enzymes involved in critical metabolic pathways, which is particularly relevant for neurodegenerative diseases. Similar compounds have been reported to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .

Research Applications

The unique combination of functional groups in 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide makes it a valuable candidate for various research applications:

  • Drug Development : Given its biological activities, the compound is a promising candidate for the development of new antimicrobial and anticancer agents.
  • Biochemical Studies : Its ability to interact with specific molecular targets allows researchers to use it in studies aimed at understanding biochemical pathways and mechanisms of drug action.
  • Pharmaceutical Research : The compound's synthesis and modification can lead to the discovery of new derivatives with enhanced therapeutic properties.

Case Studies

Several studies have explored the applications of this compound:

  • A study published in Biointerface Research highlighted the synthesis and characterization of related triazole compounds with antimicrobial properties. The findings indicated that modifications to the triazole structure could enhance biological activity .
  • Another investigation focused on the cytotoxic effects of indole-based compounds against human cancer cell lines, demonstrating significant growth inhibition rates that support further exploration into their therapeutic potential .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structure shares key features with several synthesized derivatives (Table 1):

Compound Triazole Substituents Aromatic Group Biological Activity
Target Compound: 2-((4-Ethyl-5-(1H-Indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide 4-Ethyl, 5-Indol-3-yl 3-Nitrophenyl Not reported (inferred: Orco modulation)
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-Pyridinyl 4-Ethylphenyl Orco agonist (EC₅₀: 5–20 µM)
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-Pyridinyl 4-Butylphenyl Orco antagonist (IC₅₀: ~10 µM)
Compound 6c (N-(3-nitrophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) 1,2,3-Triazole with naphthoxy-methyl 3-Nitrophenyl Synthetic intermediate (no bioactivity)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 4-Allyl, 5-Pyridinyl Unsubstituted acetamide Synthetic intermediate (melting point: 182–184°C)

Key Structural Differences :

  • The 3-nitrophenyl group introduces stronger electron-withdrawing effects compared to 4-ethylphenyl (VUAA1) or 4-butylphenyl (OLC15), which may influence solubility and receptor binding .
Physicochemical Properties

Data from analogous compounds suggest trends (Table 2):

Compound Melting Point (°C) Yield (%) Spectral Data (IR, NMR)
Target Compound Not reported Not reported Inferred: C=O stretch ~1670 cm⁻¹, NH stretch ~3300 cm⁻¹
VUAA1 Not reported Not reported NMR: δ 7.2–8.5 ppm (aromatic H), 2.5–4.0 ppm (CH₂/CH₃)
Compound 6c Not reported Not reported IR: 1676 cm⁻¹ (C=O), 3302 cm⁻¹ (NH); ¹H NMR: δ 5.40 (s, NCH₂CO)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) 182–184 65 ¹H NMR: δ 7.5–8.5 (pyridinyl H), 5.3–5.9 (allyl H)

Notes:

  • The 3-nitrophenyl group likely reduces solubility in polar solvents compared to alkylphenyl analogs due to increased hydrophobicity.
  • Indole’s NH group may enhance hydrogen-bonding capacity compared to pyridinyl substituents .

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